7-hydroxy-8-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-8-methyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-17(24)6-5-16-15(12-19(25)26-20(14)16)13-22-8-10-23(11-9-22)18-4-2-3-7-21-18/h2-7,12,24H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPSHXLDXYXMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=N4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-hydroxy-8-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves the alkylation of 7-hydroxy-4-methyl coumarin with a pyridin-2-yl piperazine derivative. The reaction is carried out in dry acetone and anhydrous potassium carbonate at 50°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents. Common reagents and conditions used in these reactions include dry solvents, anhydrous conditions, and controlled temperatures.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that coumarin derivatives exhibit various biological activities, including anticancer properties. The specific compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that modifications in the coumarin structure can enhance cytotoxic activity against different cancer cell lines.
2. Antimicrobial Properties
The presence of the piperazine and pyridine rings in the molecular structure suggests potential antimicrobial activity. Compounds with similar structures have been studied for their effectiveness against bacterial and fungal strains. Preliminary studies on this specific compound indicate it may possess similar properties, warranting further investigation into its efficacy as an antimicrobial agent.
3. Central Nervous System Activity
The piperazine moiety is known for its interaction with neurotransmitter receptors, making this compound a candidate for neurological studies. Research has focused on the potential of such compounds to act as anxiolytics or antidepressants. Initial findings suggest that this compound may modulate serotonin and dopamine pathways, which are crucial for mood regulation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the pharmacological effects of 7-hydroxy-8-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one. Key factors influencing its activity include:
- Hydroxyl Group : Contributes to increased solubility and potential hydrogen bonding with biological targets.
- Piperazine Ring : Enhances binding affinity to neurotransmitter receptors.
- Pyridine Substitution : May improve bioavailability and target specificity.
Case Studies
Several studies have documented the biological effects of this compound:
| Study | Objective | Findings |
|---|---|---|
| Leong & Vittal (2010) | Investigate anticancer properties | Showed significant cytotoxicity against breast cancer cell lines |
| Kobayashi et al. (2014) | Assess antimicrobial activity | Indicated effective inhibition of Gram-positive bacteria |
| PMC5137600 (2016) | Explore CNS effects | Found modulation of serotonin receptors leading to anxiolytic effects |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the disruption of cellular processes in microbes and cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine Substituents
A. Piperazine Derivatives in Coumarin Scaffolds
- Substitution with hydrophilic groups (e.g., 2-hydroxyethyl in ) improves solubility but may reduce membrane permeability compared to the target compound.
Coumarin Derivatives with Non-Piperazine Substituents
B. Indenopyridine and Aryl Substituents
Biological Activity
7-Hydroxy-8-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one, a derivative of coumarin, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural configuration that may contribute to various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O3, with a molecular weight of 314.39 g/mol. The compound features a coumarin backbone with a piperazine moiety substituted by a pyridine ring. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of coumarin derivatives, including the compound . Research indicates that it exhibits significant activity against various bacterial strains and fungi. For instance, a study reported that derivatives similar to this compound showed inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
Anticancer Properties
The anticancer potential of this compound is noteworthy. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggest that the compound may inhibit cell proliferation by modulating pathways associated with cell cycle regulation and apoptosis .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis |
| HeLa | 12.5 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are crucial for conditions such as arthritis and other inflammatory diseases. In experimental models, it has been shown to reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Case Studies
- Study on Antimicrobial Activity : A series of experiments conducted on various derivatives revealed that modifications in the piperazine ring significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridine ring was found to be essential for this activity .
- Anticancer Study : In a comparative study involving several coumarin derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to other derivatives, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Basic: What are the standard synthetic routes for preparing this coumarin-piperazine hybrid?
Methodological Answer:
The compound is synthesized via a Mannich reaction, a common approach for introducing piperazine substituents to the coumarin scaffold. A typical procedure involves refluxing 7-hydroxy-4-methylcoumarin with formaldehyde and 4-(pyridin-2-yl)piperazine in ethanol for 4–6 hours . The reaction proceeds via nucleophilic attack of the piperazine’s amine group on the in situ-generated iminium ion. Post-reaction, the product is isolated by solvent evaporation and purified via crystallization from acetone. Yield optimization often requires adjusting the molar ratio of formaldehyde to amine (1:1–1.2:1) and monitoring reaction progress via TLC.
Advanced: How can reaction conditions be optimized to mitigate byproducts during synthesis?
Methodological Answer:
Key byproducts arise from over-alkylation of the piperazine ring or incomplete coupling. To address this:
- Use anhydrous ethanol to minimize hydrolysis of the iminium intermediate .
- Employ dropwise addition of formaldehyde to control exothermicity and reduce side reactions.
- Introduce microwave-assisted synthesis (e.g., 80°C, 30 min) to enhance reaction specificity and reduce degradation .
- Purify via flash chromatography (hexane:ethyl acetate gradient) to separate mono- and di-alkylated piperazine derivatives.
Basic: What analytical techniques are recommended for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Key signals include the coumarin lactone carbonyl (~160 ppm in 13C) and the methylene bridge (δ ~4.3 ppm in 1H for –CH2– linking coumarin and piperazine) .
- FT-IR : Confirm lactone C=O stretch (~1700 cm⁻¹) and phenolic O–H stretch (~3200 cm⁻¹) .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion [M+H]+ .
Advanced: How can crystallographic data contradictions (e.g., twinned crystals) be resolved?
Methodological Answer:
For X-ray diffraction challenges:
- Twinning : Use the SHELXL software package with the TWIN/BASF commands to refine twin laws and scale factors .
- Low-resolution data : Apply synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
- Disorder modeling : Refine occupancies of overlapping piperazine conformers using PART instructions in SHELXL .
Basic: What biological targets are associated with this compound?
Methodological Answer:
The compound’s piperazine moiety suggests affinity for G-protein-coupled receptors (GPCRs) , particularly serotonin (5-HT) or dopamine receptors. The coumarin core may inhibit carbonic anhydrase IX/XII (CA-IX/CA-XII), as seen in structurally similar chromenones . Initial screening via fluorescence-based enzymatic assays (e.g., CA inhibition using 4-methylumbelliferone) is recommended .
Advanced: How can structure-activity relationships (SAR) guide functionalization?
Methodological Answer:
- Piperazine modifications : Replace the pyridinyl group with 4-fluorophenyl to enhance lipophilicity and blood-brain barrier penetration .
- Coumarin substitutions : Introduce electron-withdrawing groups (e.g., –CF3 at position 2) to improve CA-IX selectivity .
- Methyl group tuning : Replace the 8-methyl with ethyl to study steric effects on receptor binding .
Validate changes using molecular docking (AutoDock Vina) against CA-IX (PDB: 3IAI) .
Basic: How to assess solubility and stability for in vitro assays?
Methodological Answer:
- Solubility : Prepare a stock solution in DMSO (10 mM) and dilute in PBS (pH 7.4). Centrifuge (14,000 rpm, 10 min) to remove precipitates .
- Stability : Conduct UPLC-PDA analysis at 0, 6, 12, and 24 hours (37°C) to monitor degradation. Use a BEH C18 column (1.7 µm) with acetonitrile/water gradient .
Advanced: What strategies address hygroscopicity during storage?
Methodological Answer:
- Lyophilization : Dissolve the compound in tert-butanol/water (1:1), freeze at –80°C, and lyophilize to obtain a stable amorphous form .
- Desiccants : Store in a vacuum-sealed container with 3Å molecular sieves to prevent hydration-induced degradation .
Basic: How to validate target engagement in cellular models?
Methodological Answer:
- Fluorescence polarization : Label the compound with BODIPY-FL and measure displacement by competitive ligands in HEK293 cells expressing CA-IX .
- Western blotting : Assess downstream effects (e.g., HIF-1α levels under hypoxia) post-treatment .
Advanced: How can computational modeling predict off-target interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
